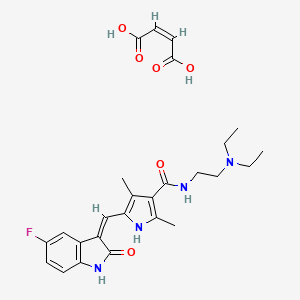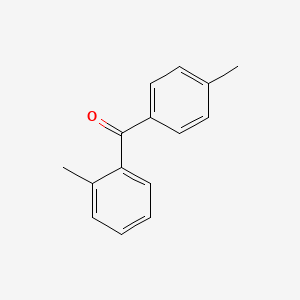
Methanone, (2-methylphenyl)(4-methylphenyl)-
Übersicht
Beschreibung
“Methanone, (2-methylphenyl)(4-methylphenyl)-” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as Benzophenone, 2-methyl-; o-Methylbenzophenone; Phenyl o-tolyl ketone; 2-Methylbenzophenone; (2-Methylphenyl)phenyl-methanone; Phenyl 2-tolyl ketone; Phenyl tolyl ketone .
Molecular Structure Analysis
The molecular structure of “Methanone, (2-methylphenyl)(4-methylphenyl)-” consists of two phenyl rings attached to a carbonyl group . The 2-methylphenyl and 4-methylphenyl groups are attached to the carbonyl carbon .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical potentials. Researchers have explored its reactivity indices, which are crucial for designing materials with enhanced optical properties . These properties are relevant in fields like telecommunications, optical data storage, and laser technology.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBNUVGOJSNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425047 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-methylphenyl)(4-methylphenyl)- | |
CAS RN |
1140-16-5 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary photochemical reaction pathway of 2,4-dimethylbenzophenone?
A1: 2,4-Dimethylbenzophenone undergoes photoenolization upon light absorption. This process involves a hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a reactive enol intermediate. [, ] Studies utilizing flash photolysis techniques have identified several transient species during this process, including the triplet excited state of the ketone and two isomeric enols. []
Q2: Can the photoenolization of 2,4-dimethylbenzophenone be controlled or manipulated?
A3: While the provided research doesn't directly manipulate the photoenolization of 2,4-dimethylbenzophenone, studies on a related compound, 2-methylacetophenone, offer insights. [] The research demonstrates that the rate of reketonization, the reverse process of enolization, can be significantly influenced by the solvent environment. Specifically, hydrogen-bond-acceptor solvents can slow down the reketonization process. [] This suggests that manipulating the reaction environment might offer a degree of control over the photoenolization process for related benzophenone derivatives.
Q3: Besides photochemistry, are there other applications for 2,4-dimethylbenzophenone?
A4: 2,4-Dimethylbenzophenone can be synthesized through Friedel-Crafts acylation of m-xylene with benzoyl chloride. [] Research highlights the effectiveness of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2) as a catalyst for this reaction, achieving high yields of 2,4-dimethylbenzophenone under optimized conditions. [] This suggests the potential use of this compound as a building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)
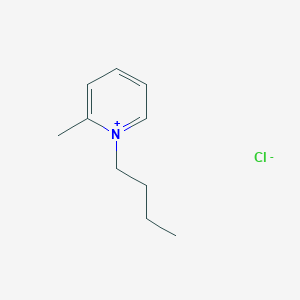
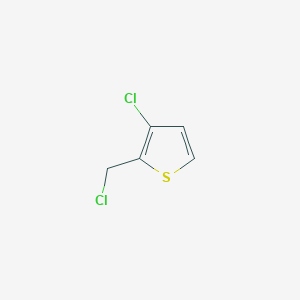
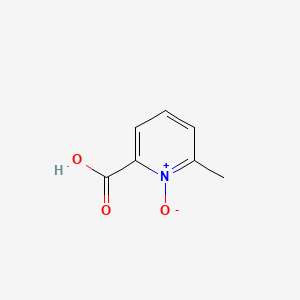
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)

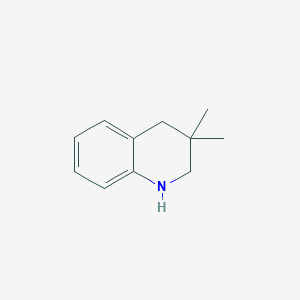

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

